(6-Methylpiperidin-3-yl)methanolhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Methylpiperidin-3-yl)methanolhydrochloride is a chemical compound with the molecular formula C7H16ClNO. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methylpiperidin-3-yl)methanolhydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 6-methylpiperidine.
Hydroxymethylation: The 6-methylpiperidine undergoes hydroxymethylation to introduce a hydroxymethyl group at the 3-position. This can be achieved using formaldehyde and a reducing agent such as sodium borohydride.
Hydrochloride Formation: The resulting (6-Methylpiperidin-3-yl)methanol is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of 6-methylpiperidine are reacted with formaldehyde and a reducing agent in a controlled environment.
Purification: The product is purified through crystallization or distillation.
Conversion to Hydrochloride: The purified (6-Methylpiperidin-3-yl)methanol is converted to its hydrochloride form by treatment with hydrochloric acid.
Chemical Reactions Analysis
Types of Reactions
(6-Methylpiperidin-3-yl)methanolhydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to (6-Methylpiperidin-3-yl)methane using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.
Major Products
Oxidation: (6-Methylpiperidin-3-yl)carboxylic acid.
Reduction: (6-Methylpiperidin-3-yl)methane.
Substitution: Products vary based on the substituent introduced.
Scientific Research Applications
Chemistry
In chemistry, (6-Methylpiperidin-3-yl)methanolhydrochloride is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for various chemical reactions.
Biology
In biological research, this compound is used to study the effects of piperidine derivatives on biological systems. It serves as a model compound for understanding the behavior of similar structures in biological environments.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is investigated for its role in the development of new drugs, particularly those targeting the central nervous system.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its reactivity and stability make it suitable for large-scale manufacturing processes.
Mechanism of Action
The mechanism of action of (6-Methylpiperidin-3-yl)methanolhydrochloride involves its interaction with specific molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The piperidine ring structure allows it to interact with various receptors and enzymes, modulating their function.
Comparison with Similar Compounds
Similar Compounds
Piperidine: The parent compound, lacking the hydroxymethyl and methyl groups.
(6-Methylpiperidin-3-yl)methane: A reduced form of (6-Methylpiperidin-3-yl)methanolhydrochloride.
(6-Methylpiperidin-3-yl)carboxylic acid: An oxidized form of the compound.
Uniqueness
This compound is unique due to the presence of both a hydroxymethyl group and a methyl group on the piperidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
(6-methylpiperidin-3-yl)methanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-6-2-3-7(5-9)4-8-6;/h6-9H,2-5H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTNSDDLUAVIRTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CN1)CO.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.